N-(cyclobutylmethyl)-4-methylaniline
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Overview
Description
N-(cyclobutylmethyl)-4-methylaniline: is an organic compound that features a cyclobutylmethyl group attached to the nitrogen atom of 4-methylaniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-4-methylaniline typically involves the reaction of 4-methylaniline with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
4-methylaniline+cyclobutylmethyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(cyclobutylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: this compound N-oxide.
Reduction: this compound amine derivatives.
Substitution: Nitrated, sulfonated, or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: N-(cyclobutylmethyl)-4-methylaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of cyclobutylmethyl groups on biological activity. It may serve as a model compound for investigating the interactions between similar structures and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to develop compounds with specific pharmacological properties.
Industry: this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-4-methylaniline involves its interaction with specific molecular targets. The cyclobutylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include:
Binding to enzymes or receptors: The compound can interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Signal transduction pathways: this compound may affect signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
- N-(cyclopropylmethyl)-4-methylaniline
- N-(cyclopentylmethyl)-4-methylaniline
- N-(cyclohexylmethyl)-4-methylaniline
Comparison: N-(cyclobutylmethyl)-4-methylaniline is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
356539-61-2 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)-4-methylaniline |
InChI |
InChI=1S/C12H17N/c1-10-5-7-12(8-6-10)13-9-11-3-2-4-11/h5-8,11,13H,2-4,9H2,1H3 |
InChI Key |
CCZNSWXVWSHGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2CCC2 |
Origin of Product |
United States |
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